molecular formula C6H8O4 B129584 (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione CAS No. 4511-42-6

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

Cat. No.: B129584
CAS No.: 4511-42-6
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-IMJSIDKUSA-N
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Description

Antrafenine Dihydrochloride is a phenylpiperazine derivative drug that was invented in 1979. It acts as an analgesic and anti-inflammatory agent with similar efficacy to naproxen. it is not widely used today as it has largely been replaced by newer drugs .

Mechanism of Action

L-Lactide, also known as L-(-)-Lactide, LL-Lactide, or (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, is a cyclic ester used as an intermediate product in the production of poly(lactic acid) (PLA), a high-molar mass polymer .

Target of Action

L-Lactide’s primary target is the polymerization process that leads to the formation of PLA . The polymerization of L,L-lactide obtains a linear homopolymer chain architecture with high molar mass .

Mode of Action

L-Lactide interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the cyclic ester bond in L-Lactide, allowing it to form linear chains that constitute PLA .

Biochemical Pathways

The biochemical pathway involved in the action of L-Lactide is the polymerization process. This process is initiated by the dehydration of lactic acid, followed by the depolymerization of the resulting prepolymer, and subsequent purification . The result is the formation of L-Lactide, which can then be polymerized to form PLA .

Pharmacokinetics

The pharmacokinetics of L-Lactide and its resulting PLA are determined by the properties of the PLA polymer. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PLA are influenced by factors such as the molecular weight of the polymer and the presence of any copolymers . These factors can impact the bioavailability of drugs delivered using PLA-based systems .

Result of Action

The result of L-Lactide’s action is the formation of PLA, a biodegradable polymer with a wide range of applications. PLA is used in various fields, including medical applications (e.g., prostheses and membranes), drug delivery, and hydrogels, or combined with other polymers for applications in packaging .

Action Environment

The action of L-Lactide is influenced by environmental factors such as temperature and pressure. The synthesis of L-Lactide requires strict control of these factors, as well as the use of catalysts . Furthermore, the properties of the resulting PLA can be influenced by the presence of other substances, such as gallium nanoparticles, which can enhance the antibacterial properties of the PLA .

Biochemical Analysis

Biochemical Properties

L-Lactide plays a vital role in biochemical reactions, particularly in the synthesis of polylactic acid (PLA). It interacts with various enzymes, proteins, and other biomolecules during its polymerization process. One of the key enzymes involved is lactate dehydrogenase, which catalyzes the conversion of lactic acid to L-Lactide . Additionally, L-Lactide interacts with catalysts such as tin octoate during the ring-opening polymerization process to form PLA . These interactions are crucial for the efficient production of high-quality PLA with desirable properties.

Cellular Effects

L-Lactide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that L-Lactide-based materials, such as PLA, can affect cell proliferation and differentiation . For instance, PLA scaffolds have been used in tissue engineering to support the growth and differentiation of stem cells into specific cell types . Additionally, L-Lactide can impact cellular metabolism by providing a biodegradable matrix that cells can interact with, promoting tissue regeneration and repair .

Molecular Mechanism

The molecular mechanism of L-Lactide involves its polymerization into polylactic acid (PLA) through ring-opening polymerization. During this process, L-Lactide undergoes a series of chemical reactions catalyzed by tin octoate, resulting in the formation of long PLA chains . These PLA chains can then interact with various biomolecules, influencing cellular functions and gene expression. For example, PLA scaffolds can provide structural support for cells, promoting their attachment, proliferation, and differentiation . Additionally, the degradation of PLA releases lactic acid, which can further influence cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Lactide can change over time due to its stability and degradation properties. L-Lactide is known to be relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture and heat . This degradation can lead to changes in the mechanical properties of PLA-based materials, affecting their performance in various applications. Long-term studies have shown that the degradation of PLA can result in the release of lactic acid, which can influence cellular functions and tissue regeneration .

Dosage Effects in Animal Models

The effects of L-Lactide can vary with different dosages in animal models. Studies have shown that low doses of L-Lactide-based materials, such as PLA, are generally well-tolerated and can promote tissue regeneration and repair . High doses of L-Lactide or PLA can lead to adverse effects, such as inflammation and tissue damage . It is essential to determine the optimal dosage of L-Lactide-based materials to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

L-Lactide is involved in various metabolic pathways, primarily through its conversion to lactic acid. The enzyme lactate dehydrogenase catalyzes the conversion of lactic acid to L-Lactide, which can then be polymerized into PLA . Additionally, the degradation of PLA releases lactic acid, which can enter various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . These metabolic pathways are crucial for cellular energy production and overall metabolic homeostasis.

Transport and Distribution

L-Lactide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, L-Lactide can be incorporated into PLA-based materials, providing structural support for tissue regeneration and repair . Additionally, the degradation of PLA releases lactic acid, which can be transported to other tissues and organs, influencing their metabolic functions .

Subcellular Localization

The subcellular localization of L-Lactide and its derivatives, such as PLA, can influence their activity and function. L-Lactide-based materials can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, PLA nanoparticles can be designed to target specific cellular compartments, such as the cytoplasm or nucleus, to deliver therapeutic agents or support tissue regeneration . The localization of L-Lactide and PLA within cells can significantly impact their biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antrafenine involves multiple steps. One of the methods includes the reaction between 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol and Isatoic anhydride to form 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate. This intermediate is then alkylated with 4-chloro-7-(trifluoromethyl)quinoline to complete the synthesis of Antrafenine .

Industrial Production Methods: Industrial production methods for Antrafenine Dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Antrafenine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly involving its phenyl and piperazine rings.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the phenyl or piperazine rings .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Antrafenine Dihydrochloride is unique in its specific chemical structure, which includes a trifluoromethyl group on the phenyl ring and a piperazine ring. This structure contributes to its specific pharmacological properties and distinguishes it from other similar compounds .

Properties

IUPAC Name

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@H](C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33135-50-1
Record name L-Lactide homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5049655
Record name L-Dilactide
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4511-42-6, 33135-50-1
Record name L-Lactide
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Record name Lactide, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-, homopolymer
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S,6S)-
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Record name L-Dilactide
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Record name (3S-cis)-3,6-dimethyl-1,4-dioxane-2,5-dione
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Record name LACTIDE, L-
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Synthesis routes and methods I

Procedure details

When DL-lactic acid is used as a raw material, the crude lactide has a high meso-lactide content. When the crude lactide is gradually cooled, DL-lactide is precipitated and allowed to persist in the form of crystals in the molten meso-lactide phase and the whole crude lactide assumes a slurry state. The crude lactide in the slurry state is mixed with a substantially equal weight of water and the resultant mixture is immediately cooled to the vicinity of 30° C. for the purpose of preventing DL-lactide from undergoing hydrolysis and kept stirred at this temperature for a period in the range of 30 minutes to one hour, with the result that meso-lactide is dissolved in water and, at the same time, part of the dissolved meso-lactide undergoes hydrolysis. The crystals of DL-lactide are separated by filtration from the water phase and are dissolved in such an organic solvent as acetone or MIBK thereby recrystallizing therefrom to produce easily DL-lactide crystals of high purity.
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Synthesis routes and methods II

Procedure details

100 g of the thus obtained residue is heated with 50 g hydrolysis medium (90% lactic acid in aqueous solution) at 100° C. and atmospheric pressure for 4 hours with reflux and continuous thorough mixing. The resulting solution is mixed with sodium sulphide and, after 30 min thorough mixing, is filtered in order to remove solid material particles. The thus obtained, homogeneous solution has a lactic acid proportion of over 99% by weight and a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit. The total racemisation degree of the dilactide obtained after a plurality of cycles never rises, despite the recycling, above the maximum value which is achieved during direct depolymerisation up to a conversion of 95% (see example 1). The total yield is determined by the quantity which is removed during the hydrolysis by separation of the impurities and is preferably above 99%, however in any case more than 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 2
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 3
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 4
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 5
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 6
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

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